2,2'-Ethylenedioxydiphenol

Description

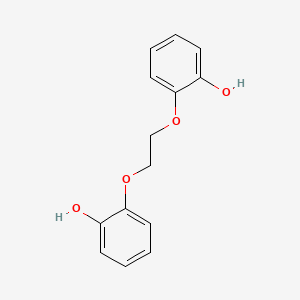

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyphenoxy)ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYNAEBLJBDWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409128 | |

| Record name | 2,2'-Ethylenedioxydiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20115-81-5 | |

| Record name | 2,2'-Ethylenedioxydiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Ethylenedioxydiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Ethylenedioxydiphenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Ethylenedioxydiphenol, a key aromatic diether, serves as a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, and diverse applications, with a particular focus on its emerging role in polymer science, coordination chemistry, and as a scaffold for novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: Unveiling this compound

This compound, also known by its IUPAC name 2-[2-(2-hydroxyphenoxy)ethoxy]phenol, is an organic compound featuring two phenol rings linked by an ethylenedioxy bridge.[1] Its unique structural architecture, combining the reactivity of phenolic hydroxyl groups with the conformational flexibility of the ether linkage, makes it a valuable precursor in a variety of chemical transformations. This guide delves into the fundamental aspects of this molecule, from its synthesis to its potential in cutting-edge research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| CAS Number | 20115-81-5 | [1] |

| Appearance | White to light yellow to light orange powder to crystal | |

| IUPAC Name | 2-[2-(2-hydroxyphenoxy)ethoxy]phenol | [1] |

| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane, Ethylene Glycol Bis(2-hydroxyphenyl) Ether |

Safety and Handling: this compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, catechol (a dihydric phenol) is deprotonated to form a phenoxide, which then reacts with a dihaloethane.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as the nucleophile and displaces a halide from an alkyl halide.[2] For the synthesis of this compound, the key reactants are catechol and a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base.

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

Catechol

-

1,2-Dichloroethane

-

Potassium Carbonate (K₂CO₃), finely pulverized

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine catechol (2.0 equivalents) and finely pulverized potassium carbonate (2.2 equivalents) in anhydrous DMF.

-

Addition of Alkyl Halide: Slowly add 1,2-dichloroethane (1.0 equivalent) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethylene bridge protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 6.8-7.2 ppm). The four protons of the ethylene bridge will give a singlet at approximately δ 4.3 ppm. The phenolic hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the ethylene bridge carbons. The aromatic carbons will resonate in the range of δ 110-150 ppm, with the carbons attached to the oxygen atoms appearing further downfield. The carbons of the ethylene bridge are expected to appear around δ 68 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3550-3200 (broad) | O-H stretching of the phenolic hydroxyl groups |

| 3100-3000 | C-H stretching of the aromatic rings |

| 2950-2850 | C-H stretching of the ethylene bridge |

| 1600-1450 | C=C stretching of the aromatic rings |

| 1250-1000 | C-O stretching of the ether linkages and phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 246. The fragmentation pattern would likely involve cleavage of the ether linkages and fragmentation of the aromatic rings. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[3]

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several areas of chemical research and development.

Polymer Chemistry

This compound can be used as a monomer in the synthesis of various polymers, including epoxy resins and polyesters. The presence of two phenolic hydroxyl groups allows for polycondensation reactions, leading to the formation of high-molecular-weight polymers with tailored properties. These polymers may find applications in coatings, adhesives, and advanced composite materials.

Coordination Chemistry and Catalysis

The two phenolic hydroxyl groups and the two ether oxygen atoms of this compound can act as donor atoms for metal ions, making it an excellent ligand for the formation of metal complexes.[4] These complexes can exhibit interesting catalytic activities in various organic transformations, such as oxidation reactions.[5] The geometry of the ligand can be tuned to create specific coordination environments around the metal center, influencing the selectivity and efficiency of the catalyst.

Caption: A schematic representation of a metal complex with this compound as a ligand.

Supramolecular Chemistry and Macrocycle Synthesis

This compound is an ideal building block for the synthesis of macrocyclic compounds, such as crown ethers and calixarenes.[6] The pre-organized structure of the molecule can facilitate cyclization reactions, leading to the formation of large ring systems with specific host-guest binding properties. These macrocycles have applications in ion sensing, phase-transfer catalysis, and the development of molecular machines.[7][8][9][10]

Drug Development and Medicinal Chemistry

Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[11][12] this compound can serve as a scaffold for the synthesis of novel drug candidates. By modifying the phenolic hydroxyl groups or introducing substituents onto the aromatic rings, libraries of derivatives can be generated and screened for their biological activity. For instance, derivatives of this compound could be investigated as enzyme inhibitors or as ligands for specific biological receptors.[13][14][15][16] The flexible ether linkage can also be exploited to design molecules that can adopt specific conformations to interact with biological targets.

Conclusion

This compound is a versatile and valuable compound with a growing number of applications in both academic and industrial research. Its straightforward synthesis, coupled with its unique structural features, makes it an attractive starting material for the creation of complex molecules with diverse functions. From advanced polymers to novel therapeutic agents, the potential of this compound is still being explored, and this guide serves as a foundational resource to inspire further innovation and discovery in this exciting area of chemistry.

References

-

Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. - Oriental Journal of Chemistry. Available at: [Link]

-

1H NMR Spectra and Peak Assignment - Oregon State University. Available at: [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. Available at: [Link]

-

Band assignments for the FTIR spectrum. | Download Table - ResearchGate. Available at: [Link]

-

Analysis of electron ionization (EI) mass spectra | Science Trove. Available at: [Link]

-

This compound | C14H14O4 | CID 5171332 - PubChem - NIH. Available at: [Link]

-

List of the most significant infrared (FTIR) bands and related functional groups assigned for - ResearchGate. Available at: [Link]

-

Assignments - Mestrelab Resources. Available at: [Link]

-

Synthesis of diphenylamine macrocycles and their anti-inflammatory effect | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Available at: [Link]

-

Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - NIH. Available at: [Link]

-

Content of phenolic OH groups (I 1370 /I 1510 ) (A) and the band at... - ResearchGate. Available at: [Link]

-

NMR Laboratory 1. Available at: [Link]

-

Catalytic activities of polymer‐supported metal complexes in oxidation of phenol and epoxidation of cyclohexene | Request PDF - ResearchGate. Available at: [Link]

-

EI-MS mass fragmentation pattern of 2. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

(PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents - ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition - NIH. Available at: [Link]

-

Dynamics of metal complex binding in relation to catalytic activity and selectivity of an artificial metalloenzyme - Semantic Scholar. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry - UAB. Available at: [Link]

-

13 C NMR Chemical Shifts - Oregon State University. Available at: [Link]

-

Molecules | Special Issue : Macrocyclic Compounds: Derivatives and Applications - MDPI. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

(PDF) Chemistry of Macrocyclic compounds and its Applications - ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC - NIH. Available at: [Link]

-

Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed. Available at: [Link]

-

Synthesis and Pharmacological Effects of the Anti-Cancer Agent 2-Methoxyestradiol. Available at: [Link]

-

Band assignments of Fourier-transform infrared spectroscopy (FTIR) spectrum for un- cured Aerotuf resin. - ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

-

(PDF) Assignment of 1H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using 1H and 13C 1-D and 2-D NMR - ResearchGate. Available at: [Link]

-

Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC - NIH. Available at: [Link]

-

Inhibitory effects of phenolic compounds from blueberry leaf on α-amylase and α-glucosidase: kinetics, mode of action, and molecular interactions - PubMed. Available at: [Link]

-

Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Available at: [Link]

-

Macrocyclic Drugs and Clinical Candidates: What Can Medicinal Chemists Learn from Their Properties? | Request PDF - ResearchGate. Available at: [Link]

-

Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases | Request PDF - ResearchGate. Available at: [Link]

-

C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. Available at: [Link]

-

Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - MDPI. Available at: [Link]

-

Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC - NIH. Available at: [Link]

-

Synthesis and biological evaluations of enoxacin carboxamide derivatives - PubMed. Available at: [Link]

-

Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC - PubMed Central. Available at: [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry - OpenStax. Available at: [Link]

-

Design, synthesis, and biological evaluation of (E)- and (Z)-styryl-2-acetoxyphenyl sulfides and sulfones as cyclooxygenase-2 inhibitors - PubMed. Available at: [Link]

-

How To Label NMR Spectra - YouTube. Available at: [Link]

-

Biocompatible 2D Material Inks Enabled by Supramolecular Chemistry: From Synthesis to Applications - PMC - PubMed Central. Available at: [Link]

Sources

- 1. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modeling of catalytically active metal complex species and intermediates in reactions of organic halides electroreduction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Pharmacological Effects of the Anti-Cancer Agent 2-Methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2'-Ethylenedioxydiphenol: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Ethylenedioxydiphenol, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is a bifunctional aromatic compound with a flexible ethylene dioxy linker. This unique structural feature makes it a valuable precursor in the synthesis of more complex molecules, including macrocycles, Schiff bases, and metal-coordinating ligands. While direct biological applications of the parent molecule are not extensively documented, its derivatives show significant promise in medicinal chemistry, particularly in the development of antimicrobial and antioxidant agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route based on established methods, and an exploration of the biological activities of its derivatives, offering insights into its potential in drug discovery and development.

Chemical Structure and Identification

This compound is a symmetrical molecule consisting of two phenol rings linked by an ethylene glycol diether bridge at the ortho positions.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[2-(2-hydroxyphenoxy)ethoxy]phenol[1] |

| CAS Number | 20115-81-5[1] |

| Molecular Formula | C₁₄H₁₄O₄[1] |

| Molecular Weight | 246.26 g/mol [1] |

| InChI Key | PRYNAEBLJBDWPF-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O |

| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane, 2,2'-(Ethane-1,2-diylbis(oxy))diphenol, Ethylene glycol bis(2-hydroxyphenyl) ether[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow to light orange powder/crystal | [2][3] |

| Purity | >98.0% (GC) | [2][3] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [2][3] |

| XLogP3-AA | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Synthesis and Experimental Protocols

General Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of 2,2'-[ethane-1,2-diylbis(oxy)]dibenzaldehyde.[7]

Materials:

-

Catechol (2-hydroxyphenol)

-

1,2-Dibromoethane

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

A solution of catechol (0.01 mol) in hot ethanolic potassium hydroxide (0.01 mol KOH in 100 mL absolute ethanol) is prepared and stirred until a clear solution is obtained.

-

The solvent is then removed under vacuum to yield the potassium salt of catechol.

-

The resulting residue is dissolved in dimethylformamide (25 mL).

-

To this solution, 1,2-dibromoethane (0.005 mol) is added.

-

The reaction mixture is refluxed for a short period (e.g., 5 minutes), during which time potassium bromide will precipitate.

-

The solvent is removed in vacuo.

-

The remaining solid is washed with water and recrystallized from ethanol to yield the final product.

Diagram 1: Synthetic Workflow for this compound

Caption: Williamson ether synthesis of this compound.

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available, chemical suppliers confirm the structure via NMR and GC analysis.[2][3] Based on the structure, the expected spectral characteristics are as follows:

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of 6.8-7.2 ppm.- Ethylene bridge protons (singlet or complex multiplet) around 4.2 ppm.- Phenolic hydroxyl protons (broad singlet), chemical shift dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- Ethylene bridge carbons around 65-70 ppm. |

| IR Spectroscopy | - Broad O-H stretching band around 3300-3500 cm⁻¹.- C-O-C (ether) stretching bands around 1250 cm⁻¹.- Aromatic C=C stretching bands around 1500-1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 246.26. |

Applications in Drug Development

While this compound itself is not a known therapeutic agent, its structural motif is a key component in the design of biologically active molecules. Its two phenolic hydroxyl groups and the flexible diether linker allow for the synthesis of various derivatives, including Schiff bases and their metal complexes, which have shown promising antimicrobial and antioxidant activities.[8][9][10][11][12]

Precursor for Schiff Base Ligands and Metal Complexes

The phenolic groups of this compound can be functionalized, for example, by formylation to produce 2,2'-[ethane-1,2-diylbis(oxy)]dibenzaldehyde.[7] This dialdehyde is a versatile precursor for the synthesis of Schiff base ligands through condensation with various primary amines. These Schiff base ligands, in turn, can coordinate with a variety of metal ions to form stable complexes.[10]

Diagram 2: Pathway to Bioactive Metal Complexes

Caption: Synthetic route from this compound to bioactive metal complexes.

Antimicrobial and Antioxidant Properties of Derivatives

Schiff base derivatives of analogous bis-phenolic structures have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] The formation of metal complexes with these ligands can further enhance their biological efficacy.[10] The phenolic nature of the parent compound and its derivatives also imparts antioxidant properties, which are of interest in combating diseases associated with oxidative stress.[10][13] The mechanism of antioxidant activity for phenolic compounds typically involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.[1] |

Conclusion

This compound is a valuable chemical intermediate with a structure that lends itself to the synthesis of more complex and potentially bioactive molecules. While the direct therapeutic applications of the parent compound are yet to be fully explored, its derivatives, particularly Schiff bases and their metal complexes, have shown promise as antimicrobial and antioxidant agents. Further research into the synthesis and biological evaluation of novel derivatives of this compound could lead to the discovery of new therapeutic leads. This technical guide provides a foundational understanding of its properties and potential, serving as a resource for researchers in medicinal chemistry and drug development.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Thio-Schiff bases derived from 2,2′-disulfanedianiline via nanocerium oxide: antimicrobial effect and antiproliferative effects in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. 2,2′-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,2-Bis(2-hydroxyphenoxy)ethane

This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of 1,2-Bis(2-hydroxyphenoxy)ethane. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of steps to explore the underlying principles and practical considerations that ensure a successful and reproducible outcome.

Strategic Overview: Significance and Synthetic Approach

1,2-Bis(2-hydroxyphenoxy)ethane is a valuable bifunctional molecule. Its structure, featuring a flexible diether linkage connecting two catechol (1,2-dihydroxybenzene) moieties, makes it an important precursor in supramolecular chemistry and a key building block for complex ligands. Notably, it is a direct precursor to the synthesis of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a widely used calcium-chelating agent critical in the study of intracellular signaling.[1]

The most direct and reliable method for synthesizing this target is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[2][3] Our strategy involves the reaction of two equivalents of catechol with one equivalent of a 1,2-dihaloethane in the presence of a suitable base.

Core Reaction Principle

dot graph Williamson_Ether_Synthesis_Overview { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: General overview of the Williamson ether synthesis strategy.

Mechanistic Deep Dive: The SN2 Pathway

The synthesis proceeds via a double Williamson ether synthesis. The mechanism can be broken down into two primary stages:

-

Phenoxide Formation: The phenolic protons of catechol are acidic (pKa ≈ 9.25) and are readily deprotonated by a suitable base to form the potassium or sodium salt of catechol (a phenoxide). This step is critical as the resulting phenoxide is a much stronger nucleophile than the neutral alcohol.[3]

-

Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloethane. This occurs via a classic SN2 backside attack, inverting the stereochemistry if the carbon were chiral (which it is not in this case) and displacing a halide ion.[4] This process is repeated at the other end of the ethane linker to yield the final product.

Controlling Causality: Key Experimental Choices

-

Choice of Base: While strong bases like sodium hydride (NaH) can be used, they offer little advantage here and require anhydrous conditions.[4] A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the phenol and is more practical. K₂CO₃ is often preferred as it is less hygroscopic and easier to handle than KOH.

-

Choice of Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal.[4][5] These solvents effectively solvate the potassium cation but do not form a strong solvation shell around the phenoxide anion, leaving it highly nucleophilic and reactive. Acetone is an excellent choice due to its effectiveness and lower boiling point, which simplifies removal during workup.

-

Stoichiometry: A slight excess of catechol (e.g., 2.2 equivalents) is used to ensure the complete consumption of the 1,2-dibromoethane, which can be more difficult to remove during purification. Using an excess of the base ensures complete deprotonation.

-

Reaction Conditions: The reaction is typically performed under reflux to provide the necessary activation energy for the SN2 reaction, ensuring a reasonable reaction rate.

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[5]

Materials and Equipment

| Reagent/Equipment | Molecular Wt. ( g/mol ) | Quantity | Molar Equiv. |

| Catechol | 110.11 | 11.0 g | 2.2 |

| 1,2-Dibromoethane | 187.86 | 8.45 g (4.0 mL) | 1.0 |

| Potassium Carbonate (anhydrous) | 138.21 | 18.0 g | 2.8 |

| Acetone (anhydrous) | - | 200 mL | - |

| 5% NaOH Solution | - | ~100 mL | - |

| Diethyl Ether | - | ~150 mL | - |

| 2M HCl Solution | - | As needed | - |

| Magnesium Sulfate (anhydrous) | - | As needed | - |

| Round-bottom flask (500 mL) | - | 1 | - |

| Reflux Condenser | - | 1 | - |

| Magnetic Stirrer/Hotplate | - | 1 | - |

| Separatory Funnel | - | 1 | - |

| Rotary Evaporator | - | 1 | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add catechol (11.0 g), anhydrous potassium carbonate (18.0 g), and anhydrous acetone (200 mL).

-

Initiation: Stir the suspension at room temperature for 15 minutes. Attach a reflux condenser to the flask.

-

Addition of Electrophile: Slowly add 1,2-dibromoethane (4.0 mL) to the stirring suspension through the top of the condenser.

-

Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After 24 hours, allow the mixture to cool to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr). Wash the collected solids with a small amount of fresh acetone (~20 mL) to recover any trapped product.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in diethyl ether (~100 mL). Transfer the solution to a separatory funnel and wash it with a 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted catechol.

-

Neutralization and Final Washes: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a white or off-white solid, should be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield pure 1,2-Bis(2-hydroxyphenoxy)ethane.

Characterization and Validation

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the ethylene bridge protons. The aromatic region will be complex due to the ortho-substitution, and the ethylene bridge protons should appear as a singlet around 4.2-4.4 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments, corresponding to the aromatic carbons and the ethylene bridge carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₄H₁₄O₄, MW: 246.26 g/mol ).[6]

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C-O-C ether stretch (around 1250 cm⁻¹) and the aromatic C=C stretches.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Troubleshooting and Field Insights

-

Low Yield: If the yield is low, ensure that anhydrous reagents and solvent were used, as water can hydrolyze the electrophile and deactivate the nucleophile. Incomplete reaction can be addressed by extending the reflux time.

-

Presence of Starting Material: Unreacted catechol can be efficiently removed by the basic wash during the workup. If 1,2-dibromoethane remains, it can often be removed during recrystallization or under high vacuum.

-

Formation of Byproducts: The primary potential byproduct is the mono-alkylated species, 2-(2-hydroxyethoxy)phenol. The use of a slight excess of catechol and sufficient base helps to drive the reaction to the desired disubstituted product. Oligomerization is another possibility if stoichiometry is not carefully controlled.

By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in this guide, researchers can reliably synthesize high-purity 1,2-Bis(2-hydroxyphenoxy)ethane for use in a wide range of advanced applications.

References

- National Center for Biotechnology Information (2021). One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. NIH.

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

University of Colorado Boulder. Experiment 06: Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

- Google Patents. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

-

Wikipedia. Catechol. Available at: [Link]

-

Rademeyer, M., Barkhuizen, D. A., Kruger, H. G., & Maguire, G. E. M. (2005). 1,2-Bis(2-aminophenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3014–o3016. Available at: [Link]

Sources

2,2'-Ethylenedioxydiphenol CAS 20115-81-5 properties

An In-depth Technical Guide on 2,2'-Ethylenedioxydiphenol (CAS 20115-81-5)

This technical guide provides a comprehensive overview of the core properties, predicted spectroscopic characteristics, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

This compound, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is a symmetrical aromatic compound.[1] Its core structure consists of two phenol rings linked by an ethylene glycol diether bridge.

General and Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is typically available as a white to light-colored crystalline powder.[2][3] Safety data indicates that it is an irritant to the skin and eyes.[2][4]

| Property | Value | Source(s) |

| CAS Number | 20115-81-5 | [1][5] |

| Molecular Formula | C₁₄H₁₄O₄ | [1][4] |

| Molecular Weight | 246.26 g/mol | [1][4] |

| Appearance | White to Light yellow to Light orange powder to crystal | [2][3] |

| Purity | >98.0% (GC) | [2][3] |

| Melting Point | 123 °C (literature) | [6] |

| Chemical Stability | Stable under normal conditions. |

Note: The melting point is reported by one supplier; however, other major suppliers state this data is unavailable.[7] This value should be used with caution and verified experimentally.

Computed Properties

Computational models provide further insight into the molecular characteristics of this compound. These properties are valuable for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(2-hydroxyphenoxy)ethoxy]phenol | [4] |

| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane, Ethylene Glycol Bis(2-hydroxyphenyl) Ether | [2] |

| XLogP3 | 2.8 | [4] |

| Topological Polar Surface Area | 58.9 Ų | [4] |

| Exact Mass | 246.08920892 Da | [4] |

| Monoisotopic Mass | 246.08920892 Da | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 5 | [4] |

Experimental Protocols

While no specific, published experimental protocols for the synthesis of this compound were identified in the literature search, a standard and reliable method can be proposed based on the Williamson ether synthesis. This approach is widely used for preparing diaryl ethers from phenols and alkyl halides.

Proposed Synthesis Protocol

This protocol describes the synthesis of this compound from catechol (pyrocatechol) and 1,2-dichloroethane. A similar procedure has been documented for the synthesis of related bis-phenoxy compounds.[8]

Reaction: 2 C₆H₄(OH)₂ + ClCH₂CH₂Cl + 2 K₂CO₃ → C₁₄H₁₄O₄ + 2 KCl + 2 KHCO₃

Materials:

-

Catechol (2 equivalents)

-

1,2-Dichloroethane (1 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.2 equivalents)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol, anhydrous potassium carbonate, and anhydrous DMF.

-

Stir the mixture at room temperature for 20 minutes to ensure homogeneity.

-

Slowly add 1,2-dichloroethane to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 8-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to yield this compound.

Predicted Spectroscopic Data

No experimental spectra for this compound are readily available. The following data are predicted based on the known spectral characteristics of phenols, ethers, and data from the closely related analogue, 1,2-bis(2-methoxyphenoxy)ethane.[9]

| Technique | Predicted Signals / Peaks |

| ¹H NMR | ~6.8-7.2 ppm (m, 8H, Ar-H), ~4.3 ppm (s, 4H, -O-CH₂-CH₂-O-), ~5.0-6.0 ppm (br s, 2H, Ar-OH) |

| ¹³C NMR | ~148 ppm (Ar-C-O), ~145 ppm (Ar-C-OH), ~115-125 ppm (Ar-C-H), ~70 ppm (-O-CH₂-CH₂-O-) |

| FT-IR (cm⁻¹) | ~3300-3500 (br, O-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1500, ~1600 (Ar C=C stretch), ~1250 (Ar-O stretch, ether) |

| Mass Spec. (EI) | Predicted [M]⁺ at m/z = 246. Fragment ions may appear at m/z = 137 (cleavage of ether bond), m/z = 123 (loss of CH₂O), and m/z = 109 (hydroxytropylium ion). |

Biological Activity and Drug Development Context

While no specific biological activity or drug development applications have been published for this compound, its structural class—bis-phenoxy alkanes and related bisphenols—is of significant interest in pharmacology and toxicology.

Compounds sharing the bis-phenoxy ethane core are being investigated for a range of biological effects. For instance, derivatives have been incorporated into nanoparticles for targeted drug delivery in acute kidney injury[10] and have been studied for their potential as anticancer agents.[11] Conversely, other structurally related compounds, such as certain brominated flame retardants and bisphenol A (BPA), are known endocrine disruptors and can exhibit toxicity, highlighting the potent bioactivity of this chemical scaffold.[12][13][14]

The presence of two phenol groups suggests potential antioxidant activity, a common feature of polyphenolic compounds. The ethylene dioxy linker provides a specific spatial arrangement and conformational flexibility that could be exploited in the design of ligands for various biological targets. Given the documented activities of its analogues, this compound represents a scaffold with potential for further investigation in drug discovery programs.

References

- 1. 1,2-BIS(2-HYDROXYPHENOXY)ETHANE CAS#: 20115-81-5 [m.chemicalbook.com]

- 2. 2,2'-エチレンジオキシジフェノール | this compound | 20115-81-5 | 東京化成工業株式会社 [tcichemicals.com]

- 3. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 20115-81-5 CAS MSDS (1,2-BIS(2-HYDROXYPHENOXY)ETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20115-81-5 Name: this compound [xixisys.com]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. prepchem.com [prepchem.com]

- 9. 1,2-Bis(2-methoxyphenoxy)ethane | C16H18O4 | CID 68378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2-Bis(2-aminophenoxy)ethane- N, N, N', N'-tetraacetic Acid Acetoxymethyl Ester Loaded Reactive Oxygen Species Responsive Hyaluronic Acid-Bilirubin Nanoparticles for Acute Kidney Injury Therapy via Alleviating Calcium Overload Mediated Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticolorectal cancer effects and pharmacokinetic application of 2, 2-Bis [4-(4-amino-3-hydroxyphenoxy) phenyl] adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2-bis(2,4,6-tribromophenoxy) ethane, a novel brominated flame retardant, disrupts intestinal barrier function via the IRX3/NOS2 axis in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2'-Ethylenedioxydiphenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,2'-Ethylenedioxydiphenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information, field-proven insights, and detailed experimental protocols.

Introduction: The Structural Significance of this compound

This compound, also known as 1,2-Bis(2-hydroxyphenoxy)ethane, is an organic compound featuring two phenol rings linked by an ethylene dioxy bridge. This unique structure imparts a combination of rigidity from the aromatic rings and flexibility from the ether linkage, making it a valuable scaffold in the design of various functional molecules. Its ability to act as a bis-phenol allows it to participate in a range of chemical transformations, rendering it a versatile building block in the synthesis of polymers, macrocycles, and, notably, pharmacologically active agents. Understanding its core physical and chemical properties is paramount for its effective utilization in research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its application. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, formulation strategies, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

| CAS Number | 20115-81-5 | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Estimated to be in the range of 190-210 °C (based on isomer data)[2] | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF. |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reliable SN2 reaction involves the coupling of a phenoxide with an alkyl halide. In this case, catechol (1,2-dihydroxybenzene) is reacted with 1,2-dihaloethane in the presence of a base.

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

Catechol (2.2 equivalents)

-

1,2-Dibromoethane (1.0 equivalent)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of catechol in anhydrous DMF, add anhydrous potassium carbonate.

-

Heat the mixture to 80-90 °C for 1 hour to ensure the formation of the diphenoxide.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Maintain the reaction at 90-100 °C and monitor its progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of ~7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~6.8-7.2 ppm (m, 8H): This multiplet corresponds to the eight aromatic protons on the two phenyl rings. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns.

-

δ ~4.3 ppm (s, 4H): This singlet is attributed to the four protons of the ethylene bridge (-O-CH₂-CH₂-O-). The symmetry of the molecule makes these protons chemically equivalent.

-

δ ~5.5-6.5 ppm (br s, 2H): A broad singlet corresponding to the two phenolic hydroxyl protons (-OH). The chemical shift of this peak is concentration-dependent and will exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~145-150 ppm: Two signals corresponding to the aromatic carbons directly attached to the ether oxygen (C-O).

-

δ ~140-145 ppm: Two signals for the aromatic carbons bearing the hydroxyl groups (C-OH).

-

δ ~110-125 ppm: Four signals representing the remaining aromatic carbons (C-H).

-

δ ~68-70 ppm: A single signal for the two equivalent carbons of the ethylene bridge (-O-CH₂-CH₂-O-).

Predicted Infrared (IR) Spectrum

-

~3550-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl groups, broadened due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the ethylene bridge.

-

~1600-1450 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.

-

~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching.

-

~1050 cm⁻¹ (strong): Symmetric C-O-C stretching.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 246. Key fragmentation patterns would likely involve:

-

Cleavage of the ether linkage: This could lead to fragments corresponding to the hydroxyphenoxy radical (m/z = 109) and the corresponding cation.

-

Loss of the ethylene bridge: Fragmentation of the ethylene dioxy linker could also occur.

-

Fragments from the aromatic rings: Characteristic aromatic fragmentation patterns are also expected.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl groups and the aromatic rings.

-

Acidity: The phenolic protons are weakly acidic and can be deprotonated by a suitable base to form the corresponding phenoxides. These phenoxides are excellent nucleophiles for reactions such as etherification and esterification.

-

Electrophilic Aromatic Substitution: The hydroxyl groups are strongly activating and ortho-, para-directing. Therefore, the aromatic rings are susceptible to electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions.

-

Oxidation: Phenols are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this compound can be oxidized to form quinone-type structures. Strong oxidizing agents may lead to ring-opening and degradation.

-

Thermal Stability: The compound is expected to be thermally stable under normal conditions. At elevated temperatures, decomposition is likely to initiate at the ether linkages.

Applications in Drug Development and Medicinal Chemistry

The bis-phenol motif is a common feature in many biologically active molecules. The this compound scaffold can serve as a versatile linker or core structure in the design of new therapeutic agents.

Caption: Potential Applications in Drug Development.

The two phenolic hydroxyl groups provide points for derivatization, allowing for the attachment of pharmacophores to create bivalent ligands that can simultaneously interact with two binding sites on a biological target. The oxygen atoms of the ether linkage and the hydroxyl groups can also act as hydrogen bond acceptors and donors, contributing to drug-receptor interactions. Furthermore, the catechol-like arrangement of the hydroxyl and ether groups on each ring suggests potential for metal chelation, which is a strategy employed in the design of certain enzyme inhibitors and imaging agents.

Conclusion

This compound is a molecule with a rich chemical profile that makes it a valuable tool for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its phenolic and aromatic moieties, provides a robust platform for the construction of complex and functional molecules. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of new materials and therapeutic agents.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

-

PubChem. 1,2-Bis(2-methoxyphenoxy)ethane. [Link]

Sources

An In-depth Technical Guide on the Spectroscopic Data for 2,2'-Ethylenedioxydiphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2'-Ethylenedioxydiphenol, also known as 1,2-Bis(2-hydroxyphenoxy)ethane. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted and analogous data derived from similar chemical structures and general spectroscopic principles. The information herein serves as a valuable resource for the identification and characterization of this compound and related compounds.

Chemical Structure and Properties

-

IUPAC Name: 2-[2-(2-hydroxyphenoxy)ethoxy]phenol

-

Molecular Formula: C₁₄H₁₄O₄[1]

-

Molecular Weight: 246.26 g/mol [1]

-

Exact Mass: 246.08920892 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift ranges for analogous phenolic and ether compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Multiplet | 8H | Aromatic protons (H-3, H-4, H-5, H-6, H-3', H-4', H-5', H-6') |

| ~ 4.3 | Singlet | 4H | Ethylene bridge protons (-O-CH₂-CH₂-O-) |

| ~ 8.0 - 9.0 | Broad Singlet | 2H | Phenolic hydroxyl protons (-OH) |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-1, C-1' (Carbon attached to -OH) |

| ~ 145 - 150 | C-2, C-2' (Carbon attached to ether oxygen) |

| ~ 115 - 125 | C-3, C-4, C-5, C-6, C-3', C-4', C-5', C-6' (Aromatic CH) |

| ~ 65 - 70 | Ethylene bridge carbons (-O-CH₂-CH₂-O-) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (ether) |

| 1150 - 1085 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragmentation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 246 | Moderate | [M]⁺ (Molecular ion) |

| 137 | High | [M - C₇H₇O₂]⁺ (Cleavage of the ether linkage) |

| 109 | High | [C₇H₅O]⁺ (Fragment from the hydroxyphenoxy group) |

| 94 | Moderate | [C₆H₆O]⁺ (Phenol radical cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 1,2-Bis(2-hydroxyphenoxy)ethane and Its Derivatives in Research

This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of 1,2-bis(2-hydroxyphenoxy)ethane and its key derivatives. While research on the parent compound is limited, its structural motif serves as a valuable scaffold for the development of molecules with diverse functionalities, ranging from metal ion chelation to biological activity. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential of this chemical family.

Core Compound: 1,2-Bis(2-hydroxyphenoxy)ethane

1,2-Bis(2-hydroxyphenoxy)ethane is an organic compound with the chemical formula C₁₄H₁₄O₄.[1] It possesses a flexible ethane linker connecting two hydroxyphenoxy moieties. This foundational structure is of interest due to the presence of two phenolic hydroxyl groups, which can act as hydrogen bond donors and coordination sites for metal ions.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 20115-81-5 | [1] |

| Molecular Formula | C₁₄H₁₄O₄ | [1] |

| Molecular Weight | 246.26 g/mol | [1] |

Synthesis of 1,2-Bis(2-hydroxyphenoxy)ethane Derivatives

The functionalization of the core 1,2-bis(2-hydroxyphenoxy)ethane structure is crucial for tailoring its properties for specific applications. The following sections detail the synthesis of key derivatives.

Synthesis of Nitro-Substituted Derivatives

Nitro groups are valuable precursors for the synthesis of amines, which can be further modified. A common synthetic route involves the reaction of a dihaloalkane with a nitrophenol.

Experimental Protocol: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane [2]

This protocol describes a method for the industrial preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

-

Materials:

-

Ethylene glycol

-

2-chloronitrobenzene

-

Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)

-

Dimethylacetamide (DMAc)

-

-

Procedure:

-

In a suitable reaction vessel, combine 1 mole of ethylene glycol with approximately 1.9 to 2.5 moles of 2-chloronitrobenzene in dimethylacetamide.

-

Add an alkali metal hydroxide to the mixture.

-

Heat the reaction mixture to a temperature between 40°C and 100°C.

-

Maintain the reaction at this temperature until the reaction is complete.

-

Upon completion, the product can be separated by simple filtration.

-

This process is designed to produce the target compound in high yield and purity.[2]

Logical Relationship for Synthesis of Nitro-Substituted Derivatives

References

The Polymerization of 2,2'-Ethylenedioxydiphenol: An In-Depth Technical Guide

Introduction

2,2'-Ethylenedioxydiphenol is a dihydric phenol monomer that holds potential for the synthesis of novel polycarbonates. Its unique chemical structure, featuring two hydroxyl groups linked by a flexible ethyleneoxy bridge, suggests that polymers derived from it could exhibit distinct thermal, mechanical, and optical properties compared to conventional polycarbonates based on monomers like bisphenol A. This technical guide aims to provide a comprehensive overview of the polymerization of this compound, covering its synthesis, polymerization methodologies, and the characterization of the resulting polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the development of new polymeric materials.

Synthesis of the Monomer: this compound

Diagram of Proposed Monomer Synthesis Workflow

Caption: Proposed Williamson ether synthesis for this compound.

Polymerization of this compound

Polycarbonates are typically synthesized through two primary methods: interfacial polymerization and melt transesterification. Both methods are theoretically applicable to this compound.

Interfacial Polymerization

Interfacial polymerization involves the reaction of a diol (dissolved in an aqueous phase with a base) with a phosgene equivalent (dissolved in an immiscible organic solvent). Triphosgene can be used as a safer alternative to phosgene gas.

Experimental Protocol: Interfacial Polymerization

-

Aqueous Phase Preparation: Dissolve this compound and a stoichiometric amount of a base (e.g., sodium hydroxide) in water. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.

-

Organic Phase Preparation: Dissolve triphosgene in a suitable organic solvent, such as dichloromethane or chlorobenzene.

-

Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization occurs at the interface between the two immiscible liquids. The reaction is typically carried out at room temperature.

-

Polymer Isolation: After the reaction is complete, the organic layer is separated, washed with dilute acid and then with water to remove unreacted base and salts. The polymer is then precipitated by pouring the organic solution into a non-solvent, such as methanol.

-

Purification and Drying: The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum at an elevated temperature.

Diagram of Interfacial Polymerization Workflow

Caption: General workflow for interfacial polymerization of this compound.

Melt Transesterification

Melt transesterification is a solvent-free method that involves heating the diol with a carbonate source, such as diphenyl carbonate, in the presence of a catalyst. The reaction is driven by the removal of a volatile byproduct (phenol).

Experimental Protocol: Melt Transesterification

-

Reactant Charging: Charge this compound, diphenyl carbonate (in a slight molar excess), and a transesterification catalyst (e.g., a titanium or tin-based catalyst) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

First Stage (Oligomerization): Heat the mixture under a nitrogen atmosphere to a temperature where the reactants melt and react to form oligomers. Phenol is distilled off as a byproduct.

-

Second Stage (Polycondensation): Gradually increase the temperature and apply a vacuum to facilitate the removal of the remaining phenol and drive the polymerization to high molecular weight.

-

Polymer Extrusion and Cooling: Once the desired melt viscosity is reached, the molten polymer is extruded from the reactor and cooled.

Diagram of Melt Transesterification Workflow

Caption: General workflow for melt transesterification of this compound.

Characterization of Poly(this compound carbonate)

A thorough characterization of the synthesized polymer is crucial to understand its structure and properties. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, including the carbonate linkages and the monomer repeating unit.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonate group (C=O stretch around 1750 cm⁻¹).

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior and amorphous or semi-crystalline nature.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature.

-

Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break, which are critical for understanding the material's mechanical performance.

Quantitative Data Summary

As there is no publicly available data specifically for poly(this compound carbonate), the following table is a template for summarizing the expected quantitative data from the characterization of this novel polymer.

| Property | Method | Expected Value/Range |

| Molecular Weight | ||

| Number-Average (Mn) | GPC | Data to be determined |

| Weight-Average (Mw) | GPC | Data to be determined |

| Polydispersity Index (PDI) | GPC | Data to be determined |

| Thermal Properties | ||

| Glass Transition Temp. (Tg) | DSC | Data to be determined |

| Melting Temperature (Tm) | DSC | Data to be determined |

| Decomposition Temp. (TGA) | TGA | Data to be determined |

| Mechanical Properties | ||

| Tensile Strength | Tensile Testing | Data to be determined |

| Young's Modulus | Tensile Testing | Data to be determined |

| Elongation at Break | Tensile Testing | Data to be determined |

The polymerization of this compound presents an opportunity to develop new polycarbonates with potentially unique properties. This guide has outlined the probable synthetic pathways for both the monomer and the resulting polymer, along with the necessary characterization techniques to evaluate its properties. The provided experimental protocols and data table templates serve as a foundation for researchers to explore the synthesis and characterization of poly(this compound carbonate) and to assess its potential for various applications, including in the fields of advanced materials and drug delivery systems. Further experimental investigation is required to populate the data tables and fully elucidate the performance of this novel polymer.

Endocrine disrupting potential of 2,2'-Ethylenedioxydiphenol

An In-Depth Technical Guide to Investigating the Endocrine-Disrupting Potential of 2,2'-Ethylenedioxydiphenol

Foreword: A Proactive Framework for a Data-Scarce Compound

The landscape of industrial chemistry is vast, with innumerable compounds whose toxicological profiles remain incomplete. This compound, a molecule sharing structural motifs with known endocrine-disrupting chemicals (EDCs) such as Bisphenol A (BPA), represents one such case. While direct, comprehensive studies on its endocrine activity are not prevalent in publicly accessible literature, its chemical structure—possessing two phenol rings—warrants a thorough and proactive investigation.

This guide is therefore structured not as a review of existing data, but as a robust, scientifically-grounded framework for the comprehensive evaluation of this compound. It is designed for researchers, toxicologists, and drug development professionals, providing a tiered, multi-faceted strategy to elucidate its potential for endocrine disruption. We will proceed from foundational in vitro screening to complex mechanistic assays, grounding each step in established regulatory science from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The causality behind each experimental choice is explained, ensuring a self-validating and logical workflow.

Part 1: Foundational Understanding and Mechanistic Hypotheses

Chemical Profile of this compound

This compound (CAS: 20115-81-5) is characterized by two phenol moieties linked by an ethylene dioxy bridge. This structure is analogous to various bisphenols, which are notorious for their endocrine-disrupting capabilities.[1][2] The phenolic hydroxyl groups are critical functional components that can mimic endogenous hormones, particularly 17β-estradiol, by interacting with nuclear receptors.[3]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | [4] |

| Molecular Weight | 246.26 g/mol | [4] |

| Synonyms | 1,2-Bis(2-hydroxyphenoxy)ethane | [5] |

| Structure | Two phenol rings linked by –O–CH₂–CH₂–O– | [4] |

Core Hypothesis: Estrogenic Activity via Nuclear Receptor Interaction

The primary hypothesis, driven by the compound's structure, is its potential to bind to and activate estrogen receptors (ERα and ERβ). Like BPA, the phenolic rings may fit into the ligand-binding pocket of ERs, initiating a conformational change that triggers a downstream transcriptional cascade.[3][6] This guide will systematically test this hypothesis, while also exploring other critical endocrine pathways, including androgen receptor antagonism and disruption of steroid hormone synthesis (steroidogenesis).

The classical genomic signaling pathway for estrogen receptors serves as our foundational model for this investigation.

Caption: Classical genomic estrogen receptor signaling pathway.

Part 2: A Tiered In Vitro Strategy for Hazard Identification

To efficiently and comprehensively assess the endocrine-disrupting potential of this compound, a tiered approach is recommended. This strategy, aligned with the OECD Conceptual Framework, prioritizes in vitro assays to screen for activity, define mechanisms, and minimize the use of animal testing.[7][8]

References

- 1. jchemrev.com [jchemrev.com]

- 2. Endocrine disrupting chemical Bisphenol A and its potential effects on female health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H14O4 | CID 5171332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 20115-81-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. Estrogen receptor - Wikipedia [en.wikipedia.org]

- 7. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]

Solubility of 2,2'-Ethylenedioxydiphenol in common organic solvents

An In-depth Technical Guide to the Solubility of 2,2'-Ethylenedioxydiphenol in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract